TfR-T12 (TFA)

Transferrin Receptor Binding Site Phage Display

Select TfR-T12 (TFA) for its distinct non-competitive TfR binding site—enabling internalization without disrupting transferrin. 12-aa peptide (THRPPMWSPVWP) with nM affinity, documented BBB penetration, validated for targeted liposome/micelle construction. TFA salt ensures high aqueous solubility for reproducible assays. Comparative studies differentiate its performance from T7/B6—use as a benchmark or where its unique profile offers advantages.

Molecular Formula C73H100F3N19O17S
Molecular Weight 1604.8 g/mol
Cat. No. B8139546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfR-T12 (TFA)
Molecular FormulaC73H100F3N19O17S
Molecular Weight1604.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C71H99N19O15S.C2HF3O2/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92;3-2(4,5)1(6)7/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76);(H,6,7)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+;/m1./s1
InChIKeySSHQVNZZMDHYMA-HXVMDUFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TfR-T12 (TFA): A Transferrin Receptor-Binding Peptide for Research and Procurement Evaluation


TfR-T12 (TFA) is a synthetic 12-amino acid peptide (sequence: Thr-His-Arg-Pro-Pro-Met-Trp-Ser-Pro-Val-Trp-Pro) that functions as a ligand for the transferrin receptor (TfR). It exhibits binding affinity in the nanomolar (nM) range and is capable of penetrating the blood-brain barrier (BBB) [1]. Discovered via phage display screening on chicken embryo fibroblasts expressing human TfR, TfR-T12 binds to a distinct site on the TfR that differs from the binding site of the natural ligand, transferrin [2]. This unique binding property facilitates its internalization into TfR-expressing cells and enables its use as a targeting moiety in various drug delivery systems [1]. The trifluoroacetate (TFA) salt form is a common product of peptide purification and may influence the compound's physicochemical properties, such as solubility and net weight [2].

Why TfR-T12 (TFA) Cannot Be Simply Substituted by Other TfR-Targeting Peptides Like T7 or B6


In scientific research and drug development, TfR-targeting peptides such as TfR-T12, T7, and B6 are often considered for similar applications, particularly for crossing the blood-brain barrier (BBB) and targeting gliomas. However, direct comparative studies reveal significant differences in their performance that preclude simple substitution. For instance, a 2022 study directly comparing liposomal formulations modified with T12, T7, and B6 demonstrated that T7-modified liposomes exhibited the highest BBB penetration capacity and brain distribution in vivo, while T12-modified liposomes showed a different biodistribution and targeting profile [1]. Furthermore, T12 has been reported to have a higher binding affinity for TfR compared to T7, but this higher affinity did not translate to enhanced BBB transport in all tested models [1]. Additionally, the TFA salt form of TfR-T12 has distinct solubility and handling characteristics compared to its free base or other salt forms, which can directly impact experimental reproducibility and the feasibility of specific formulations [2]. Therefore, substituting TfR-T12 (TFA) with another TfR-targeting peptide without careful consideration of these documented performance and formulation differences can lead to unexpected experimental outcomes and flawed conclusions.

Quantitative Evidence Guide: Differentiating TfR-T12 (TFA) from In-Class Alternatives


Binding Site Orthogonality: TfR-T12 Binds a Distinct TfR Epitope vs. Transferrin

TfR-T12 binds to a different site on the transferrin receptor (TfR) compared to the natural ligand, transferrin. This orthogonal binding allows TfR-T12 to be internalized into TfR-expressing cells without competing with endogenous transferrin for receptor binding, potentially reducing interference with normal iron transport processes [1].

Transferrin Receptor Binding Site Phage Display Ligand Competition

Affinity Advantage: Higher TfR Binding Affinity of T12 Compared to T7

TfR-T12 has been reported to exhibit a higher binding affinity for the transferrin receptor (TfR) compared to the T7 peptide, another widely used TfR-targeting ligand. This difference in affinity is in the nanomolar (nM) range, with T12 showing a more promising binding profile in initial evaluations [1].

Binding Affinity TfR Targeting Peptide Ligand Nanomolar

Solubility and Handling: Aqueous Solubility of TfR-T12 (TFA) Form

The trifluoroacetate (TFA) salt form of TfR-T12 is a product of the HPLC purification process. This form has been shown to possess high aqueous solubility, with a reported solubility of up to 100 mg/mL in water (approximately 62.32 mM) when sonicated [1]. This is a key differentiator from the free base form (CAS: 344618-30-0), which has a different molecular weight (1490.73 g/mol) and may exhibit different solubility characteristics .

Solubility Formulation TFA Salt In Vitro Assays

In Vitro Cellular Uptake: TfR-T12 Enhances Liposomal Internalization in Glioma Cells

In cellular uptake assays, TfR-T12-modified liposomes demonstrated significantly enhanced internalization by TfR-expressing cells. A 2017 study using vinblastine-loaded liposomes showed that both the TfR-T12 targeting peptide and an octa-arginine cell-penetrating peptide contributed to increased cellular uptake of the drug-loaded liposomes in brain glioma cells [1].

Cellular Uptake Drug Delivery Liposomes Glioma

In Vivo Comparative Performance: T12 vs. T7 vs. B6 for BBB Penetration and Glioma Targeting

A 2022 study directly compared the in vivo performance of liposomes modified with T12 (TfR-T12), T7, and B6 peptides for brain targeting and glioma accumulation. The study found that T7-modified liposomes exhibited the highest BBB penetration capacity and brain distribution among all TfR-targeting and non-targeting groups. While T12-LS showed some accumulation, it was not the most effective for this specific application [1].

Blood-Brain Barrier In Vivo Comparative Study Liposomes

Validated Application Scenarios for TfR-T12 (TFA) Based on Experimental Evidence


Targeted Drug Delivery to TfR-Expressing Cancers (e.g., Glioma)

TfR-T12 is a validated ligand for constructing targeted nanocarriers, such as liposomes and polymeric micelles, for the delivery of chemotherapeutics to TfR-overexpressing cancer cells [1]. Its ability to bind to a site on the TfR distinct from transferrin allows for receptor-mediated internalization without competing with the natural ligand, making it a suitable component for tumor-targeted drug delivery systems [1]. This has been demonstrated in vitro and in vivo for brain glioma, where TfR-T12-modified vesicles enhanced cellular uptake and therapeutic efficacy [1][2].

Development of BBB-Penetrating Formulations

TfR-T12 is recognized as a peptide capable of facilitating transport across the blood-brain barrier (BBB) via the transferrin receptor pathway [1]. It is a valuable tool for formulating lipid vesicles, polymeric micelles, and other nanocarriers intended for brain delivery. However, direct comparative studies indicate that its BBB-penetration efficiency is not always superior to other TfR-targeting peptides like T7; its performance is formulation- and context-dependent [2]. Therefore, its use is recommended in projects where its specific binding profile or solubility characteristics are advantageous, or as a comparative benchmark against other TfR ligands [1][2].

In Vitro Binding and Internalization Studies for TfR Biology

Given its high, nanomolar-range affinity for TfR and its distinct, non-competitive binding site relative to transferrin, TfR-T12 is an excellent probe for in vitro studies of TfR biology and trafficking [1]. Its high aqueous solubility as a TFA salt facilitates easy preparation of stock solutions for cell-based assays [2]. Researchers can use fluorescently labeled or radiolabeled TfR-T12 to study receptor-mediated endocytosis, cellular internalization kinetics, and receptor distribution in TfR-expressing cell lines without interfering with endogenous transferrin binding [1].

Comparative Benchmarking in TfR-Targeted Drug Delivery Research

The well-documented, albeit moderate, in vivo performance of TfR-T12 in direct comparison with peptides like T7 and B6 establishes it as a critical benchmark or reference compound [1]. In the development of novel TfR-targeting ligands or formulations, including TfR-T12 as a comparator allows for a standardized, evidence-based assessment of new candidates' relative efficacy in BBB penetration, tumor accumulation, and therapeutic outcomes. This application is supported by its use as a comparator in peer-reviewed literature [1].

Quote Request

Request a Quote for TfR-T12 (TFA)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.